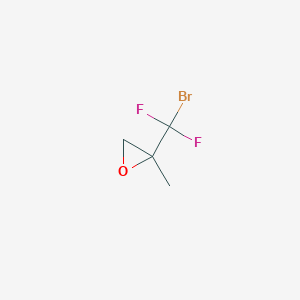

2-(Bromodifluoromethyl)-2-methyloxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Bromodifluoromethyl)-2-methyloxirane, also known as BDFMO, is a chemical compound that belongs to the family of epoxides. It is a colorless liquid with a boiling point of 63-65°C and a molecular formula of C4H5BrF2O. BDFMO has been the subject of scientific research due to its unique chemical properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

Stereoselective Oxidations and Synthesis Applications

Stereoselective dioxirane hydroxylations have been employed using methyl(trifluoromethyl)dioxirane, a potent yet selective oxidant, to achieve high-yield direct stereoselective hydroxylation of various hydrocarbons. This method has facilitated the synthesis of compounds with complex structures, such as triols with all-axial disposition of OH groups, and novel borate structures with cage-shaped ‘tripod’ architectures. These compounds serve as precursors for synthesizing tripod arylboronic Bronsted-assisted Lewis acids, demonstrating the chemical versatility and potential for creating complex molecular architectures from simple starting materials (D’Accolti et al., 2007).

Oxyfunctionalization of Hydrocarbons

The application of methyl(trifluoromethyl)dioxirane in the direct oxyfunctionalization of hydrocarbons, including those bearing cyclopropyl moieties, showcases its efficiency and selectivity in oxidation reactions. This process has been crucial for understanding the mechanisms underlying the activation of C-H bonds, especially in the context of polycyclic alkanes with rigid frameworks. Such studies provide insights into the orientation effects of cyclopropane moieties on the activation and selectivity of C-H bond oxidation, contributing to the broader field of organic synthesis and functionalization of complex molecules (D’Accolti et al., 2003).

Advanced Material Functionalization

Recent advancements in the functionalization of carbon nanocapsules, specifically single-walled carbon nanotubes (SWCNTs) filled with metal halides, have employed methyl(trifluoromethyl)dioxirane for oxyfunctionalization under mild conditions. This methodology preserves the integrity of the nanotubes while enabling the decoration of their surfaces for potential applications in theranostics, highlighting the intersection of organic chemistry with materials science and nanotechnology (D’Accolti et al., 2018).

Catalytic Reactions and Singlet Oxygen Generation

The catalytic decomposition of dioxiranes, including methyl(trifluoromethyl)dioxirane, in the presence of nucleophilic anions, has been shown to generate singlet oxygen efficiently. This process is significant for understanding the mechanisms of singlet oxygen generation in various catalytic reactions, providing a foundation for the development of new oxidation strategies in both synthetic organic chemistry and potential industrial applications (Adam et al., 2004).

Insights into Oxidation Mechanisms and Intermediates

The study of the oxidation of simple sulfides by methyl(trifluoromethyl)dioxirane has provided evidence for the involvement of a sulfurane intermediate. This finding is pivotal in understanding the mechanisms underlying the oxidation processes and the formation of sulfones and sulfoxides, contributing to the broader knowledge of reaction intermediates in organic transformations (Asensio et al., 1996).

Propiedades

IUPAC Name |

2-[bromo(difluoro)methyl]-2-methyloxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2O/c1-3(2-8-3)4(5,6)7/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXZFXIVQCKZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromodifluoromethyl)-2-methyloxirane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2861183.png)

![(E)-N'-[4-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2861184.png)

![Ethyl 2-[(4-acetylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2861186.png)

![N~3~,6-dibenzyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2861187.png)

![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2861191.png)

![1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2861194.png)

![3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2861196.png)

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2861197.png)

![Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate](/img/structure/B2861204.png)

![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide](/img/structure/B2861205.png)